2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound this compound interacts with its target by binding to the receptor’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The interaction of this compound with the Peroxisome proliferator-activated receptor delta affects various biochemical pathways. These pathways are primarily involved in cellular differentiation, development, and metabolism .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the regulation of cellular differentiation, development, and metabolism . The exact effects depend on the specific cellular context and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
This compound is known to interact with various enzymes and proteins. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer . The interactions of this compound with these biomolecules are primarily driven by the presence of the dihydroisoquinoline and sulfonyl groups .
Cellular Effects
The effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on AKR1C3 can affect the metabolism of steroid hormones and prostaglandins, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Temporal Effects in Laboratory Settings
The temporal effects of This compound Given its potent inhibitory action on AKR1C3, it is likely that its effects on cellular function would be observable over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported in the literature. Given its potent inhibitory action on AKR1C3, it is plausible that different dosages would have varying effects on the enzyme’s activity and subsequently on cellular function .
Metabolic Pathways
The metabolic pathways involving This compound Its interaction with AKR1C3 suggests that it may be involved in the metabolism of steroid hormones and prostaglandins .
Transport and Distribution
Given its molecular structure and interactions with AKR1C3, it is likely that it may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of This compound Its interaction with AKR1C3, an enzyme found in the cytosol, suggests that it may be localized in the cytoplasm .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c27-24(30)23-21-8-2-1-3-9-22(21)34-26(23)28-25(31)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-4-5-7-19(17)16-29/h4-7,10-13H,1-3,8-9,14-16H2,(H2,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQLQBVPDCOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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